molecular formula C20H13ClN2O4S B6072380 4-chloro-2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate

4-chloro-2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate

Cat. No.: B6072380
M. Wt: 412.8 g/mol
InChI Key: TYUGZCBXBIJXIT-UHFFFAOYSA-N
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Description

4-chloro-2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate is a complex organic compound that features a benzisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate typically involves multiple steps. One common approach starts with the preparation of the benzisothiazole core, followed by the introduction of the chloro and benzoate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution could result in a variety of functionalized benzisothiazole compounds.

Scientific Research Applications

4-chloro-2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its potential as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-chloro-2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. The benzisothiazole ring system is known to be involved in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl acetate
  • 4-chloro-2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl propionate

Uniqueness

What sets 4-chloro-2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate apart from similar compounds is its specific combination of functional groups, which can result in unique chemical reactivity and biological activity. The presence of the benzoate group, in particular, may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

[4-chloro-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4S/c21-14-10-11-17(27-20(24)13-6-2-1-3-7-13)16(12-14)22-19-15-8-4-5-9-18(15)28(25,26)23-19/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUGZCBXBIJXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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